Levofloxacin hydrochloride
Overview
Description
Levofloxacin Hydrochloride is a broad-spectrum antibiotic belonging to the fluoroquinolone drug class. It is the left-handed isomer of the medication ofloxacin and is used to treat a variety of bacterial infections, including acute bacterial sinusitis, pneumonia, urinary tract infections, and chronic bacterial prostatitis . It is available in various forms, including oral tablets, intravenous solutions, and eye drops .
Mechanism of Action
Target of Action
Levofloxacin hydrochloride primarily targets DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential bacterial enzymes that maintain the superhelical structure of DNA and are required for DNA replication and transcription, DNA repair, recombination, and transposition .
Mode of Action
This compound, being a fluoroquinolone antibiotic, inhibits these enzymes, thereby inhibiting the relaxation of supercoiled DNA and promoting the breakage of double-stranded DNA . This interaction with its targets leads to the inhibition of bacterial cell division and growth .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts various biochemical pathways in the bacteria, including DNA replication, transcription, and repair. This disruption affects the downstream effects of these pathways, leading to the death of the bacteria .
Pharmacokinetics
This compound exhibits a linear pharmacokinetic profile, with rapid and complete absorption. It is widely distributed throughout the body, penetrating well into most body tissues and fluids . This compound is minimally metabolized in the liver and is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell division and growth, leading to bacterial cell death. This results in the effective treatment of infections caused by susceptible bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the absorption of this compound . Additionally, the pH of the environment can influence the solubility and hence the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Levofloxacin hydrochloride interacts with DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication . It inhibits the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA . This interaction disrupts bacterial DNA replication and transcription, leading to cell death .
Cellular Effects
This compound has a significant impact on various types of bacterial cells. It is highly active against both Gram-negative and Gram-positive bacteria . It disrupts the normal function of bacterial cells by inhibiting DNA replication, which leads to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial topoisomerase IV and DNA gyrase (topoisomerase II), enzymes required for DNA replication, transcription, repair, and recombination .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed over time. It has been reported that all of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .
Metabolic Pathways
This compound is primarily excreted by the kidneys, with renal clearance ranging from 5.76-8.52 L/h . This indicates that this compound is involved in renal metabolic pathways. Detailed information on the specific metabolic pathways and enzymes or cofactors that this compound interacts with was not found in the current search results.
Transport and Distribution
This compound is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Levofloxacin Hydrochloride involves the condensation of levofloxacin carboxylic acid with N-methylpiperazine in a solvent. The condensate is then acidified with hydrochloric acid to obtain this compound . This method does not require a catalyst, making the process more straightforward and controllable .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:
- Condensation of levofloxacin carboxylic acid with N-methylpiperazine.
- Acidification of the condensate with hydrochloric acid.
- Crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Levofloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized to form levofloxacin-N-oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used to substitute the piperazine ring under controlled conditions.
Major Products:
Oxidation: Levofloxacin-N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Levofloxacin Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Ofloxacin: The racemic mixture from which Levofloxacin is derived.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria.
Comparison:
Levofloxacin vs. Ofloxacin: Levofloxacin is the S-(-) enantiomer of ofloxacin and has higher potency and fewer side effects.
Levofloxacin vs. Ciprofloxacin: Both have similar mechanisms of action, but Levofloxacin has a broader spectrum of activity.
Levofloxacin vs. Moxifloxacin: Moxifloxacin has better activity against gram-positive bacteria, but Levofloxacin is more effective against gram-negative bacteria.
Levofloxacin Hydrochloride stands out due to its high potency, broad spectrum of activity, and relatively lower incidence of side effects compared to other fluoroquinolones .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432709 | |
Record name | Levofloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177325-13-2, 138199-71-0 | |
Record name | Levofloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177325-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177325132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1), (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN0D03VRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.